5-hydroxy-3-isobutyl-1H-indazole
Description
5-Hydroxy-3-isobutyl-1H-indazole is a heterocyclic aromatic compound featuring an indazole core (a benzene ring fused to a pyrazole ring). The substituents at positions 3 and 5 are critical to its chemical and biological properties:
- Position 3: An isobutyl group (branched alkyl chain), contributing steric bulk and lipophilicity.
- Position 5: A hydroxyl group (-OH), enhancing polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(2-methylpropyl)-2H-indazol-5-ol |
InChI |
InChI=1S/C11H14N2O/c1-7(2)5-11-9-6-8(14)3-4-10(9)12-13-11/h3-4,6-7,14H,5H2,1-2H3,(H,12,13) |
InChI Key |
KWYVEWHBDWKTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C2C=C(C=CC2=NN1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Bromo-3-butyl-1H-indazole
Key Differences :
- Position 5 : Bromine (Br) replaces the hydroxyl group (-OH).
- Position 3 : A linear butyl chain replaces the branched isobutyl group.
| Property | 5-Hydroxy-3-isobutyl-1H-indazole (Target) | 5-Bromo-3-butyl-1H-indazole (Analog) |
|---|---|---|
| 5-Substituent | -OH (polar, H-bond donor) | -Br (electronegative, lipophilic) |
| 3-Substituent | Isobutyl (branched C4) | Butyl (linear C4) |
| Polarity | Higher (due to -OH) | Lower (due to -Br) |
| Potential Reactivity | Susceptible to oxidation or conjugation | Likely inert under physiological conditions |
Implications :
- The hydroxyl group in the target compound may improve aqueous solubility and facilitate interactions with biological targets (e.g., enzymes) via hydrogen bonding.
- The branched isobutyl group in the target compound introduces greater steric hindrance compared to the linear butyl chain, which could influence binding affinity in receptor-ligand interactions .
3-Substituted Indole Derivatives (Compounds 8–11)
Key Differences :
- Core Structure : Indole (benzene fused to pyrrole) vs. indazole (benzene fused to pyrazole).
- Substituents : At position 3, imidazolyl-benzyl groups replace the isobutyl chain.
Implications :
- This difference may influence electronic properties and metabolic stability .
- The imidazolyl-benzyl substituents in compounds 8–11 introduce bulkier aromatic systems, likely reducing solubility but enhancing interactions with hydrophobic binding pockets. In contrast, the isobutyl group in the target compound offers a balance of lipophilicity and steric effects .
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (Compound 4)
Key Differences :
- Core Structure : Oxadiazole-thiol vs. indazole.
- Functional Groups : Thiol (-SH) and oxadiazole vs. hydroxyl and pyrazole.
Implications :
- The oxadiazole-thiol moiety in Compound 4 may confer distinct reactivity, such as participation in disulfide bonding or metal chelation. The target compound’s hydroxyl group offers milder acidity and redox activity .
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